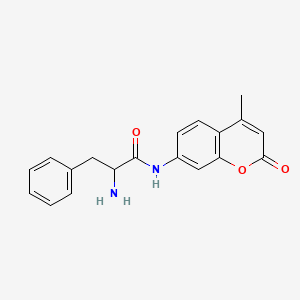

H-Phe-AMC trifluoroacetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El trifluoroacetato de H-Phe-AMC, también conocido como trifluoroacetato de L-fenilalanina 7-amido-4-metilcumarina, es un compuesto sintético ampliamente utilizado en la investigación bioquímica. Es un sustrato fluorogénico para la fenilalanina peptidasa, lo que significa que libera una señal fluorescente tras la escisión enzimática. Esta propiedad lo hace valioso para estudiar las actividades enzimáticas y las interacciones proteicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del trifluoroacetato de H-Phe-AMC normalmente implica el acoplamiento de L-fenilalanina con 7-amido-4-metilcumarina (AMC) en presencia de ácido trifluoroacético (TFA). La reacción se lleva a cabo en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso implica:

Activación de la L-fenilalanina: Este paso implica convertir la L-fenilalanina en un éster activo o un anhídrido.

Acoplamiento con AMC: La L-fenilalanina activada se hace reaccionar entonces con AMC en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC).

Métodos de producción industrial

La producción industrial del trifluoroacetato de H-Phe-AMC sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo incluyendo sistemas automatizados para el control preciso de las condiciones de reacción y los pasos de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluoroacetato de H-Phe-AMC principalmente sufre reacciones de escisión enzimática. Es un sustrato para las proteasas de serina y cisteína, que escinden el enlace amida entre los residuos de fenilalanina y AMC. Esta escisión libera la AMC fluorescente, que puede detectarse y medirse .

Reactivos y condiciones comunes

Enzimas: Proteasas de serina y cisteína.

Tampón: Solución salina tamponada con fosfato (PBS) o tampón Tris-HCl a pH fisiológico.

Condiciones: Las reacciones se llevan a cabo normalmente a 37 °C para imitar las condiciones fisiológicas.

Productos principales

El producto principal de la escisión enzimática del trifluoroacetato de H-Phe-AMC es la 7-amido-4-metilcumarina (AMC), que presenta fluorescencia. Esta propiedad se utiliza en diversos ensayos para medir la actividad enzimática .

Aplicaciones de la investigación científica

El trifluoroacetato de H-Phe-AMC tiene una amplia gama de aplicaciones en la investigación científica:

Ensayos de actividad enzimática: Se utiliza para medir la actividad de las proteasas de serina y cisteína mediante la detección de la liberación de AMC fluorescente.

Estudios de interacción proteica: Ayuda a estudiar las interacciones entre las enzimas y los sustratos.

Desarrollo de fármacos: Se utiliza en la detección de posibles inhibidores de proteasas, que son dianas para fármacos terapéuticos.

Investigación biológica: Se utiliza en el estudio de las vías de degradación de proteínas y los procesos celulares que implican proteasas.

Aplicaciones Científicas De Investigación

H-Phe-AMC trifluoroacetate salt has a wide range of applications in scientific research:

Enzyme Activity Assays: Used to measure the activity of serine and cysteine proteases by detecting the release of fluorescent AMC.

Protein Interaction Studies: Helps in studying interactions between enzymes and substrates.

Drug Development: Utilized in screening potential inhibitors of proteases, which are targets for therapeutic drugs.

Biological Research: Employed in studying protein degradation pathways and cellular processes involving proteases.

Mecanismo De Acción

El trifluoroacetato de H-Phe-AMC funciona como sustrato para las proteasas. El mecanismo implica:

Unión al sitio activo: El compuesto se une al sitio activo de la enzima proteasa.

Escisión del enlace amida: La enzima escinden el enlace amida entre los residuos de fenilalanina y AMC.

Liberación de AMC: La escisión libera AMC, que fluoresce al excitarse.

Comparación Con Compuestos Similares

Compuestos similares

Trifluoroacetato de H-Ala-phe-lys-AMC: Otro sustrato fluorogénico utilizado para estudiar la actividad de las proteasas.

Trifluoroacetato de angiotensina III: Un péptido utilizado en el estudio del sistema renina-angiotensina.

Unicidad

El trifluoroacetato de H-Phe-AMC es único debido a sus propiedades específicas de sustrato para la fenilalanina peptidasa y su alta sensibilidad en la detección de la actividad de la proteasa mediante fluorescencia. Esto lo convierte en una herramienta valiosa en la investigación bioquímica y farmacéutica .

Propiedades

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWTXWNBQNGDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)

![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)

![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)

![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)